molecular formula C10H7NO4 B11894199 3,4-Dihydroxyquinoline-5-carboxylic acid CAS No. 127980-50-1

3,4-Dihydroxyquinoline-5-carboxylic acid

Cat. No.: B11894199
CAS No.: 127980-50-1
M. Wt: 205.17 g/mol
InChI Key: UUTYYVPMLXJSBY-UHFFFAOYSA-N
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Description

3,4-Dihydroxyquinoline-5-carboxylic acid is a quinoline derivative known for its unique chemical structure and diverse biological activities This compound features a quinoline core with hydroxyl groups at the 3 and 4 positions and a carboxylic acid group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxyquinoline-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with carboxylic acid functionalities under acidic or basic conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives, which can be adapted to introduce hydroxyl groups at specific positions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced alcohols or aldehydes, and various substituted quinoline compounds.

Scientific Research Applications

3,4-Dihydroxyquinoline-5-carboxylic acid has found applications in several scientific research areas:

    Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.

    Medicine: Research has shown its potential in treating diseases such as cancer and neurodegenerative disorders due to its ability to interact with specific biological targets.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,4-Dihydroxyquinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups and carboxylic acid moiety enable the compound to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydroxyquinoline-2-carboxylic acid
  • 8-Hydroxyquinoline
  • 4-Hydroxyquinoline-3-carboxylic acid

Uniqueness

3,4-Dihydroxyquinoline-5-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of hydroxyl and carboxylic acid functionalities that enhance its potential as a versatile intermediate in organic synthesis and a bioactive molecule in medicinal chemistry .

Properties

CAS No.

127980-50-1

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

3-hydroxy-4-oxo-1H-quinoline-5-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-7-4-11-6-3-1-2-5(10(14)15)8(6)9(7)13/h1-4,12H,(H,11,13)(H,14,15)

InChI Key

UUTYYVPMLXJSBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C(C2=O)O)C(=O)O

Origin of Product

United States

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